

Application Notes and Protocols: Q11 Nanofibers for Enhanced Antigen Presentation

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Compound of Interest

Compound Name: Q11 peptide

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Introduction

Self-assembling peptide nanofibers have emerged as a promising platform for vaccine development and immunotherapy due to their capacity to elicit robust immune responses without traditional adjuvants.[1] Among these, the **Q11 peptide** (Ac-QQKFQFQFEQQ-CONH₂) has been extensively studied.[2][3] Q11 is a short, synthetic peptide that self-assembles into stable β -sheet-rich nanofibers approximately 10-20 nm in width and hundreds of nanometers in length.[3][4] This supramolecular structure provides a multivalent scaffold for presenting antigens, enhancing their uptake by antigen-presenting cells (APCs) and stimulating potent, targeted immune responses.[5][6]

These application notes provide a comprehensive overview of the use of Q11 nanofibers for antigen presentation, including quantitative data summaries, detailed experimental protocols, and visualizations of key pathways and workflows. The Q11 system offers a chemically defined, modular, and minimally inflammatory approach to vaccine design, making it an attractive platform for developing therapies against infectious diseases and cancer.[2][7]

Principle of Operation

The functionality of Q11 nanofibers as a vaccine platform is rooted in their physicochemical properties.

- **Self-Assembly:** The Q11 sequence consists of alternating hydrophobic and polar amino acids, which drives its self-assembly into β -sheet structures in aqueous solutions.[8][9][10] This process is spontaneous and results in the formation of long, stable nanofibers.[10]
- **Modular Antigen Display:** Antigens, typically B-cell or T-cell epitopes, can be chemically synthesized at the N-terminus of the **Q11 peptide**, often with a flexible linker like -SGSG-. [5][11] When these peptide conjugates are co-assembled, the epitopes are displayed on the nanofiber surface in a highly dense and repetitive manner.[10][12] This multivalent presentation mimics the surface of pathogens, leading to efficient immune recognition.
- **Inherent Adjuvanticity:** The nanofiber structure itself acts as an adjuvant.[1] This "self-adjuvanting" property eliminates the need for external adjuvants, which are often associated with inflammatory side effects.[13] The particulate nature and size of the nanofibers facilitate uptake by APCs such as dendritic cells (DCs) and macrophages.[2][14][15]
- **Immune Activation:** Once internalized by APCs, the nanofibers are processed, and the conjugated epitopes are presented on Major Histocompatibility Complex (MHC) molecules to activate T-cells.[3][14] This platform can induce robust and coordinated CD4+ T-cell, CD8+ T-cell, and B-cell responses.[7][16] The immune response can be tuned by controlling parameters like epitope density.[3][17]

Quantitative Data Summary

The efficacy of Q11 nanofibers in enhancing antigen presentation has been quantified across several studies. The following tables summarize key findings.

Table 1: Uptake of Q11 Nanofibers by Antigen Presenting Cells (APCs)

Cell Type	Nanofiber Formulation	Incubation Time	% Uptake / Internalization	Reference
Dendritic Cells (DC2.4)	10% (KEYA)₂₀Q11	2 hours	> 60%	[2]
Dendritic Cells (DC2.4)	100% (KEYA) ₂₀ Q11	2 hours	> 80%	[2]
Dendritic Cells (DC2.4)	100% (KEYA) ₂₀ Q11	24 hours	~100%	[2]
Macrophages (RAW264.7)	100% (KEYA) ₂₀ Q11	10 minutes	~100%	[2]
Dendritic Cells (in vivo)	pOVA-Coil29 (α -helical)	12 hours	> 40%	[15]
Dendritic Cells (in vivo)	pOVA-Q11 (β -sheet)	12 hours	~25%	[15]

| Lung Dendritic Cells | E α Q11 (intranasal) | 1-6 days | Significant uptake and migration to lymph node |[3][4] |

Table 2: T-Cell Responses Induced by Q11 Nanofiber Formulations

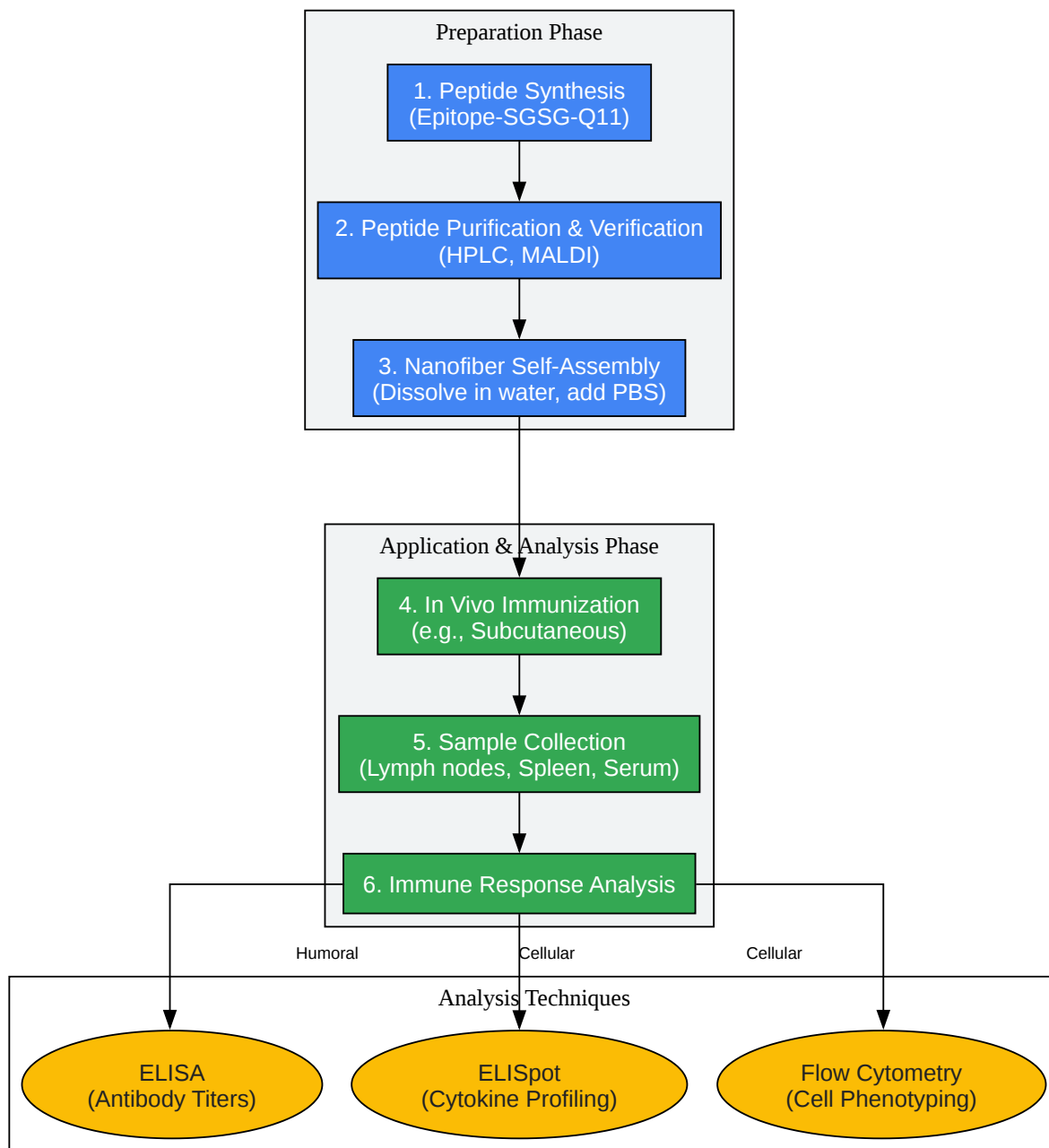
Epitope	Formulation	Response Metric	Result	Reference
(KEYA) ₂₀	(KEYA) ₂₀ Q11 Nanofiber	IL-4 ELISpot	Significantly greater IL-4 production vs. (KEYA) ₁ Q11	[2]
(KEYA) ₂₀	(KEYA) ₂₀ Q11 Nanofiber	IFN-γ ELISpot	Low numbers of IFN-γ producing cells	[2]
PADRE (CD4+)	PADRE-Q11 Nanofiber	CD4+ PADRE+ CD44+ T-cells	Significant elevation in lymph nodes vs. PADRE alone	[5]
pEα (CD4+)	EαQ11 Nanofiber (intranasal)	T-cell Phenotype	Predominantly RORγt+ T _H 17 cells	[3][4]
OVA (CD8+)	Q11-OVA Nanofiber	In vivo T-cell Proliferation	Commensurate with OVA alone	[5]

| PA (CD8+) | PA-Q11 Nanofiber (intranasal) | CD8+ T-cell Response | Greater response than subcutaneous immunization |[18] |

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram outlines the general workflow from peptide synthesis to the evaluation of the immune response.

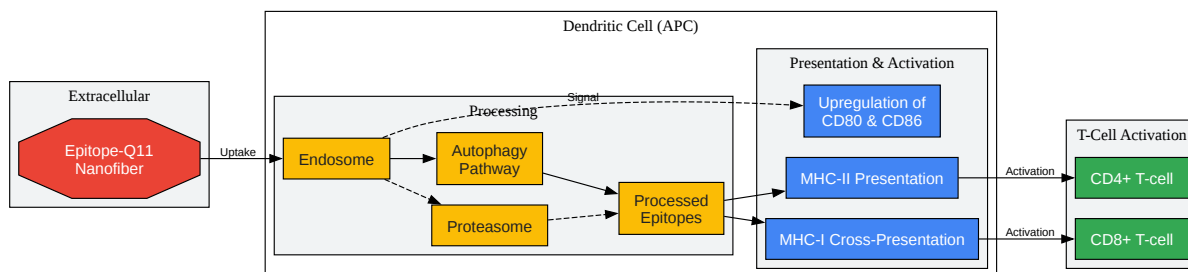


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Caption: Workflow for Q11 nanofiber vaccine preparation and analysis.

Antigen Presentation Pathway

This diagram illustrates the proposed mechanism of Q11 nanofiber uptake and antigen presentation by a dendritic cell.

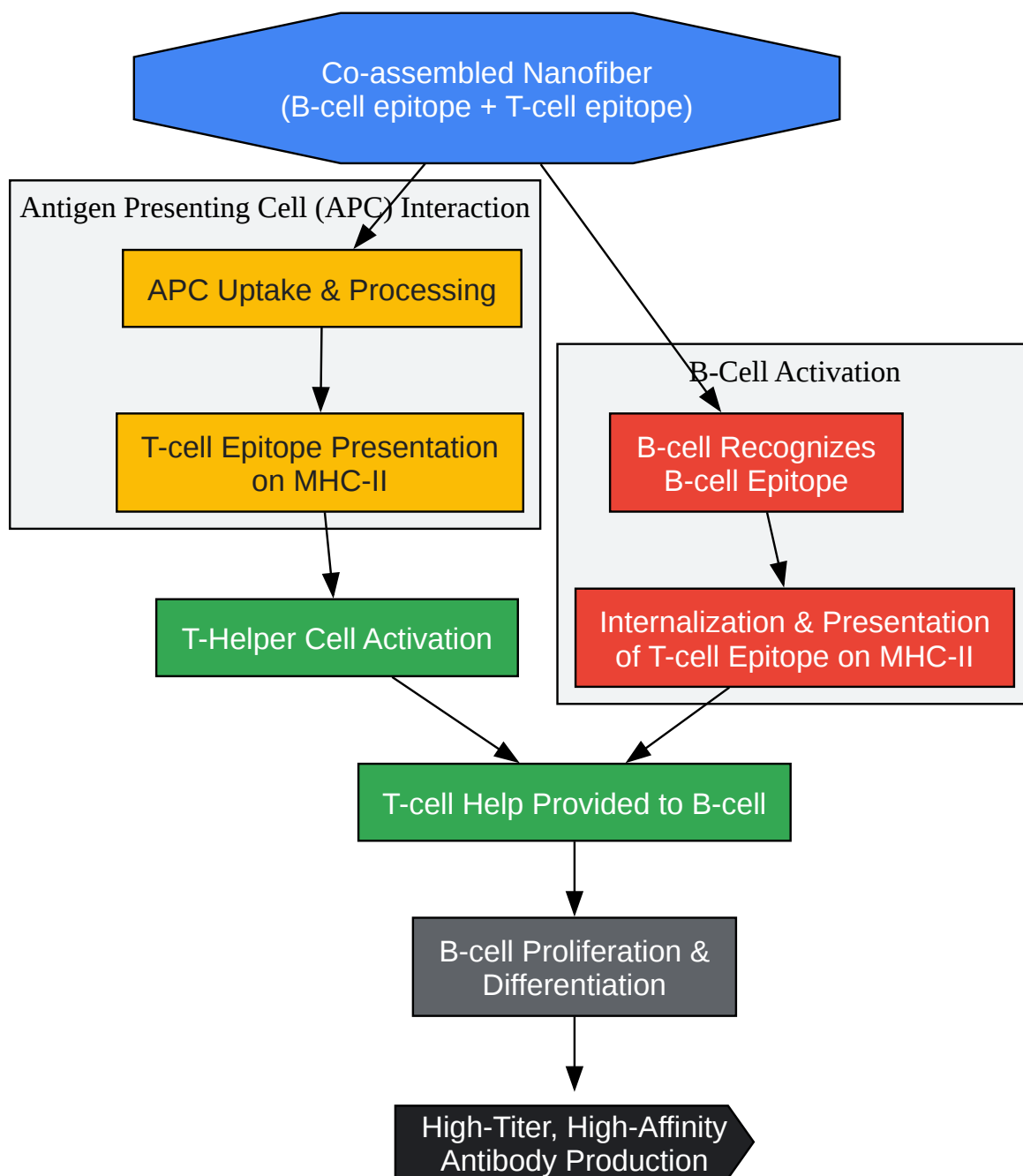


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Caption: Q11 nanofiber processing and presentation by a dendritic cell.

Coordinated Immune Response

This diagram shows the logical relationship between co-assembling T-cell and B-cell epitopes on Q11 nanofibers to generate a robust adaptive immune response.



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Caption: Co-presentation of epitopes on Q11 nanofibers breaks tolerance.

Experimental Protocols

Protocol: Preparation of Epitope-Conjugated Q11 Nanofibers

This protocol describes the self-assembly of **Q11 peptides** into nanofibers.

Materials:

- Lyophilized, HPLC-purified epitope-**Q11 peptide(s)** (e.g., PADRE-Q11, OVA-Q11)
- Lyophilized, HPLC-purified "blank" **Q11 peptide** (optional, for controlling epitope density)
- Sterile, deionized water
- Sterile 10X Phosphate-Buffered Saline (PBS)
- Low-adhesion microcentrifuge tubes

Procedure:

- **Peptide Dissolution:** Weigh the lyophilized peptide powders and dissolve them in sterile deionized water to a stock concentration of 2-8 mM.[\[11\]](#)[\[15\]](#) If co-assembling multiple peptides (e.g., a T-cell epitope and a B-cell epitope), dissolve them together in the same solution at the desired molar ratios.[\[2\]](#)
- **Initial Incubation:** Vortex the solution briefly and incubate at 4°C overnight to ensure complete dissolution.[\[15\]](#)
- **Initiate Assembly:** To induce nanofiber formation, add 1/10th volume of sterile 10X PBS to the peptide solution to achieve a final concentration of 1X PBS.[\[10\]](#) The final peptide concentration will be 90% of the stock concentration.
- **Final Incubation:** Gently mix the solution by pipetting (avoid vigorous vortexing which can shear fibers) and incubate at 4°C for at least 1 hour before use.[\[3\]](#)[\[4\]](#) For some applications, an overnight incubation may be preferred.

- Verification (Optional): Nanofiber formation can be confirmed using Transmission Electron Microscopy (TEM). Dilute the sample in water, apply to a carbon-coated grid, negatively stain with uranyl acetate, and visualize. Fibers should appear as long, unbranched structures with a width of ~10 nm.[12]

Protocol: In Vitro APC Uptake Assay via Flow Cytometry

This protocol is for quantifying the uptake of fluorescently labeled nanofibers by APCs.

Materials:

- Fluorescently labeled nanofibers (e.g., containing 10% TAMRA-Q11).[2]
- APC cell line (e.g., DC2.4 dendritic cells or RAW264.7 macrophages).[2]
- Complete cell culture medium.
- FACS buffer (PBS + 2% FBS + 1 mM EDTA).
- Flow cytometer.

Procedure:

- Cell Plating: Seed APCs in a 24-well plate at a density of $2-5 \times 10^5$ cells per well and allow them to adhere overnight.
- Stimulation: Add the fluorescently labeled Q11 nanofibers to the cells at the desired final concentration (e.g., 20-200 μM).[2] Include an untreated well as a negative control.
- Incubation: Incubate the plate for various time points (e.g., 10 min, 30 min, 2 hr, 24 hr).[2]
- Cell Harvesting: Wash the cells twice with cold PBS to remove non-internalized nanofibers. Detach the cells using a cell scraper or appropriate non-enzymatic dissociation buffer.
- Staining (Optional): For specific APC identification from mixed populations, stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD11c for DCs, F4/80 for macrophages).

- Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Analyze the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) within the target cell population.[15]

Protocol: Ex Vivo ELISpot Assay for Cytokine Profiling

This protocol measures the frequency of cytokine-secreting T-cells from immunized animals.

Materials:

- Spleen or lymph nodes from mice immunized with Q11-epitope nanofibers.
- ELISpot plate pre-coated with capture antibody for the cytokine of interest (e.g., IFN- γ , IL-4). [2]
- Complete RPMI medium.
- Re-stimulation peptide (the same epitope used for immunization).
- Biotinylated detection antibody, streptavidin-HRP, and substrate.

Procedure:

- Lymphocyte Isolation: Harvest spleens or draining lymph nodes from immunized mice (typically 7-14 days post-final boost). Prepare a single-cell suspension by mechanical dissociation through a 70 μ m cell strainer. Lyse red blood cells if using splenocytes.
- Cell Plating: Add $2.5-5 \times 10^5$ lymphocytes per well to the pre-coated ELISpot plate.
- Re-stimulation: Add the re-stimulation peptide to the wells at a concentration of 5-10 μ g/mL. Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
- Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
- Detection: Wash the plate and follow the manufacturer's instructions for adding the detection antibody, streptavidin-HRP, and substrate.

- Analysis: Once spots have developed, wash the plate with water and allow it to dry. Count the spots in each well using an automated ELISpot reader. The number of spots correlates with the number of cytokine-producing cells.[2]

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